Hexatriacontanoic acid

Description

Properties

IUPAC Name |

hexatriacontanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H72O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-32-33-34-35-36(37)38/h2-35H2,1H3,(H,37,38) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRKATBAZQAWAGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

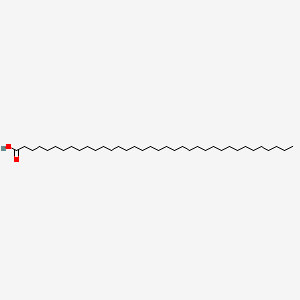

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H72O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70195614 | |

| Record name | Hexatriacontanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70195614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

537.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4299-38-1 | |

| Record name | Hexatriacontanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4299-38-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexatriacontanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004299381 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexatriacontanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70195614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HEXATRIACONTANOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WZH710M27F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biosynthesis and Metabolic Pathways of Hexatriacontanoic Acid

Fatty Acid Elongation Systems in VLCFA Synthesis

The biosynthesis of hexatriacontanoic acid is not a de novo process but rather an extension of pre-existing long-chain fatty acids. This elongation occurs through a specialized system, primarily involving a family of enzymes known as fatty acid elongases.

Enzymatic Machinery for Carbon Chain Elongation

The creation of very-long-chain fatty acids is a cyclical process occurring within the endoplasmic reticulum, where a multi-enzyme complex systematically adds two-carbon units to an acyl-CoA substrate. nih.gov This fatty acid elongation (FAE) system comprises four key enzymatic reactions for each cycle:

Condensation: This is the initial and rate-limiting step, catalyzed by a family of enzymes called ELOVL fatty acid elongases (ELOVLs). nih.gov For the synthesis of exceptionally long fatty acids like this compound, ELOVL4 is the key player. nih.govnih.gov It is responsible for elongating fatty acyl-CoAs with 26 or more carbons. nih.govpnas.orgnih.gov

Reduction: The resulting 3-ketoacyl-CoA is then reduced to a 3-hydroxyacyl-CoA by a 3-ketoacyl-CoA reductase (KAR), utilizing NADPH as a reducing agent. nih.gov

Dehydration: A 3-hydroxyacyl-CoA dehydratase (HACD) then removes a water molecule to form a trans-2,3-enoyl-CoA.

Second Reduction: Finally, a trans-2,3-enoyl-CoA reductase (TER) reduces the double bond, yielding a saturated acyl-CoA that is two carbons longer than the original substrate. nih.gov

This four-step cycle is repeated multiple times to extend a precursor like stearoyl-CoA (C18:0) to ultimately form this compound (C36:0). The substrate specificity of the ELOVL enzyme is the primary determinant of the final chain length of the fatty acid produced. nih.gov

Table 1: Key Enzymes in the Elongation of Very-Long-Chain Fatty Acids

| Enzyme Class | Specific Enzyme Example | Function in Elongation Cycle |

|---|---|---|

| Fatty Acid Elongase | ELOVL4 | Catalyzes the initial condensation step for substrates ≥C26. nih.govpnas.orgnih.gov |

| 3-Ketoacyl-CoA Reductase | KAR | Reduces the 3-ketoacyl-CoA intermediate. nih.gov |

| 3-Hydroxyacyl-CoA Dehydratase | HACD | Dehydrates the 3-hydroxyacyl-CoA intermediate. |

| trans-2,3-Enoyl-CoA Reductase | TER | Reduces the trans-2,3-enoyl-CoA to a saturated acyl-CoA. nih.gov |

Subcellular Localization of VLCFA Biosynthesis

The entire enzymatic machinery for the elongation of very-long-chain fatty acids, including the synthesis of this compound, is located in the membranes of the endoplasmic reticulum (ER) . nih.govnih.gov This localization is crucial as it allows for the efficient channeling of substrates and intermediates within the membrane environment and facilitates the subsequent incorporation of these specialized fatty acids into complex lipids, which also primarily occurs in the ER and Golgi apparatus. nih.gov The ELOVL4 protein itself is an integral membrane protein that resides in the ER. nih.govnih.gov

Genetic Regulation of Elongase Complexes and Associated Enzymes

The expression of the enzymes involved in this compound synthesis, particularly ELOVL4, is tightly regulated at the genetic level and exhibits tissue specificity. The ELOVL4 gene is prominently expressed in the retina, skin, brain, and testes. nih.govwikipedia.org This restricted expression pattern underscores the specialized roles of its products in these tissues.

The transcriptional regulation of the ELOVL4 gene is complex and involves numerous transcription factors that can bind to its promoter region to either activate or repress its expression. genecards.org This intricate control ensures that the synthesis of very-long-chain fatty acids like this compound is precisely matched to the physiological needs of the cell. Mutations in the ELOVL4 gene can lead to a variety of diseases, including Stargardt-like macular dystrophy and certain forms of spinocerebellar ataxia, highlighting the critical importance of its proper regulation and function. nih.govwikipedia.org

Hormonal signals also play a role in the broader regulation of fatty acid synthesis. Insulin is known to stimulate the expression of genes involved in lipogenesis, such as fatty acid synthase (FAS) and acetyl-CoA carboxylase (ACC), while glucagon (B607659) has an inhibitory effect. nih.govnumberanalytics.comnumberanalytics.com While these hormones exert global control over fatty acid metabolism, specific regulatory pathways for individual ELOVL enzymes are also critical. For instance, sterol regulatory element-binding protein-1c (SREBP-1c) is a key transcription factor that activates the expression of genes involved in fatty acid synthesis. numberanalytics.com

Metabolic Flux and Integration into Lipid Metabolism

Once synthesized, this compound does not typically exist as a free fatty acid. Instead, it is rapidly activated to its CoA ester, hexatriacontanoyl-CoA, and channeled into various metabolic pathways for incorporation into more complex lipid structures.

Pathways for Incorporation into Complex Lipids

This compound is a key component of specific classes of structural lipids, particularly in tissues where ELOVL4 is highly expressed. One of the most significant fates of this VLCFA is its incorporation into ceramides (B1148491) . oup.com Ceramides are the backbone of sphingolipids, a class of lipids crucial for membrane structure and signaling.

The synthesis of very-long-chain ceramides occurs in the endoplasmic reticulum, where a ceramide synthase (CerS) enzyme catalyzes the N-acylation of a sphingoid base with a fatty acyl-CoA. CerS3, in particular, shows a preference for very-long-chain acyl-CoAs and is essential for the formation of the ultra-long-chain ceramides necessary for a functional skin barrier. mdpi.com The presence of this compound in these ceramides contributes to the highly ordered and impermeable nature of the epidermal lipid barrier. oup.comnih.gov

These specialized ceramides can be further metabolized into more complex sphingolipids, such as sphingomyelin (B164518) and glycosphingolipids, in the Golgi apparatus. nih.govmdpi.com The incorporation of this compound into these molecules is critical for their function in membrane domains and cellular signaling.

Table 2: Major Complex Lipid Classes Incorporating this compound

| Complex Lipid Class | Function | Tissue Relevance |

|---|---|---|

| Ceramides | Core component of sphingolipids, crucial for skin barrier function. oup.commdpi.com | Skin Epidermis nih.gov |

| Sphingomyelin | Important for cell membrane structure and signal transduction. nih.gov | Nervous Tissue |

| Glycosphingolipids | Involved in cell recognition, adhesion, and signaling. mdpi.com | Various tissues, including nervous system |

Regulatory Mechanisms Governing VLCFA Levels

The cellular concentration of very-long-chain fatty acids, including this compound, is meticulously controlled through a balance of synthesis, degradation, and incorporation into complex lipids. An overaccumulation of VLCFAs can be toxic to cells, leading to ER stress and the unfolded protein response (UPR). nih.gov

The degradation of VLCFAs occurs primarily in peroxisomes through a process of β-oxidation. nih.gov The transport of VLCFA-CoA into the peroxisome is a regulated step, and defects in this process can lead to the accumulation of VLCFAs, as seen in X-linked adrenoleukodystrophy.

Furthermore, the rate of incorporation of this compound into complex lipids is also a point of regulation. The activity of ceramide synthases and other acyltransferases determines the flux of VLCFAs into different lipid species, thereby preventing the buildup of free VLCFAs. The interplay between these synthetic, degradative, and incorporation pathways ensures that the levels of this compound are maintained within a narrow, non-toxic range, allowing it to fulfill its specialized structural roles without compromising cellular health.

Catabolism and Degradation Pathways

The breakdown of this compound, a very-long-chain saturated fatty acid (VLCFA) with 36 carbon atoms, is a specialized metabolic process that primarily occurs within peroxisomes. wikipedia.orgwikipedia.org Unlike shorter fatty acids that are catabolized in mitochondria, VLCFAs require a preliminary chain-shortening process in peroxisomes before their products can be further utilized for energy production. wikipedia.orgnih.gov

Peroxisomal Beta-Oxidation of Very Long-Chain Fatty Acids

The catabolism of this compound begins with its transport into the peroxisome. Once inside, it undergoes a series of reactions collectively known as β-oxidation. This process systematically shortens the long carbon chain by removing two-carbon units in the form of acetyl-CoA with each cycle. nih.govnih.gov However, peroxisomal β-oxidation is a chain-shortening system and does not break down the fatty acid completely. nih.gov

The process consists of four key enzymatic steps that are repeated cyclically:

Dehydrogenation: The first step is catalyzed by a peroxisome-specific enzyme, acyl-CoA oxidase (ACOX). nih.gov For a straight-chain saturated fatty acid like this compound, the primary enzyme is likely palmitoyl-CoA oxidase. nih.gov This enzyme introduces a double bond between the alpha and beta carbons of the acyl-CoA chain, producing a trans-2-enoyl-CoA. Unlike the mitochondrial equivalent, this step directly transfers electrons to molecular oxygen, generating hydrogen peroxide (H₂O₂).

Hydration: The resulting trans-2-enoyl-CoA is then hydrated by a bifunctional enzyme, adding a hydroxyl group to the beta-carbon to form L-3-hydroxyacyl-CoA. nih.gov

Dehydrogenation: The same bifunctional enzyme then catalyzes the dehydrogenation of L-3-hydroxyacyl-CoA to 3-ketoacyl-CoA. This reaction uses NAD⁺ as an electron acceptor, producing NADH. nih.gov

Thiolytic Cleavage: Finally, a peroxisomal thiolase enzyme cleaves the 3-ketoacyl-CoA, releasing a molecule of acetyl-CoA and an acyl-CoA that is two carbons shorter than the original. nih.gov

This four-step cycle repeats, progressively shortening the this compound chain. The resulting shortened acyl-CoAs (which are now medium- or long-chain fatty acids) and acetyl-CoA are then transported out of the peroxisome for further metabolism. nih.govnih.gov

Table 1: Key Enzymes in Peroxisomal β-Oxidation of this compound

| Step | Enzyme | Substrate | Product(s) |

| 1. Dehydrogenation | Acyl-CoA Oxidase (ACOX) | Hexatriacontanyl-CoA | Trans-2-Enoyl-CoA, H₂O₂ |

| 2. Hydration | Bifunctional Enzyme (Hydratase activity) | Trans-2-Enoyl-CoA | L-3-Hydroxyacyl-CoA |

| 3. Dehydrogenation | Bifunctional Enzyme (Dehydrogenase activity) | L-3-Hydroxyacyl-CoA | 3-Ketoacyl-CoA, NADH |

| 4. Thiolysis | Peroxisomal Thiolase | 3-Ketoacyl-CoA | Acetyl-CoA, Chain-shortened Acyl-CoA |

Interplay with Other Lipid Degradation Processes

The degradation of this compound is a prime example of metabolic cooperation between different cellular organelles. nih.gov Peroxisomes cannot complete the oxidation process on their own because they lack a citric acid cycle and an electron transport chain for ATP synthesis. nih.govnih.gov Therefore, they must interact with other organelles, primarily mitochondria.

Peroxisome-Mitochondria Interplay: The end products of peroxisomal β-oxidation—acetyl-CoA and the chain-shortened acyl-CoAs—are transported to the mitochondria. nih.gov In the mitochondria, these fatty acids undergo conventional β-oxidation to be fully catabolized to acetyl-CoA. nih.gov The acetyl-CoA from both peroxisomal and mitochondrial β-oxidation then enters the citric acid cycle to generate ATP. nih.gov Furthermore, the NADH produced during the peroxisomal dehydrogenation step must be reoxidized to NAD⁺ to sustain the β-oxidation process. This is achieved through redox shuttles that transfer the reducing equivalents to the mitochondria. nih.gov

Interaction with the Endoplasmic Reticulum (ER) and Lipid Droplets: The initial substrate, this compound, is often sourced from complex lipids stored in lipid droplets or synthesized in the endoplasmic reticulum. nih.gov There is a functional interaction where the ER can provide VLCFAs to the peroxisomes for degradation. nih.gov This relationship is crucial for maintaining lipid homeostasis and preventing the toxic accumulation of VLCFAs. nih.govkoreascience.kr The peroxisome-ER interaction is facilitated by specific tethering proteins that bring the organelles into close contact, allowing for the efficient transfer of metabolites. nih.govrupress.org

Role of Lysosomes: Lysosomes can also be involved in providing substrates for peroxisomal oxidation through the breakdown of complex lipids and lipoproteins. nih.gov

Physiological Roles and Biological Functions of Hexatriacontanoic Acid

Role in Broader Biological System Interactions

Hexatriacontanoic acid, a very-long-chain saturated fatty acid (VLCFA) with the chemical formula C36H72O2, is a constituent of various complex biological lipid structures. ontosight.aiwikipedia.org While it is found in small amounts in sources like plant waxes and animal tissues, its role is often intertwined with the collective functions of the lipid mixtures in which it exists. ontosight.aitandfonline.com This section explores the involvement of this compound in the bioactivities of complex lipid assemblies and its presence in structures associated with intercellular communication.

Participation in Complex Lipid Mixtures and Their Collective Bioactivities (e.g., SCWA)

SCWA is a natural mixture of very-long-chain fatty acids purified from the wax of the sugarcane plant (Saccharum officinarum, L.). nih.govgoogle.com This mixture has demonstrated several collective bioactivities, including anti-inflammatory effects, inhibition of lipid peroxidation, and regulation of cholesterol levels. nih.govresearchgate.net The functionality of SCWA is attributed to the synergistic action of its constituent fatty acids.

Research has shown that SCWA can enhance the beneficial functions of high-density lipoproteins (HDL), contributing to antioxidant, antiglycation, and antiatherosclerotic activities. nih.gov Specifically, studies comparing SCWA with Policosanol (PCO), a mixture of long-chain aliphatic alcohols also from sugarcane wax, found that both exhibit similar atheroprotective effects by inhibiting LDL oxidation and cholesteryl ester transfer. nih.gov

The composition of SCWA is a reproducible blend of fatty acids with chain lengths ranging from C24 to C36. nih.govgoogle.com this compound (C36) is one of the thirteen identified fatty acids in this mixture, which also includes tetracosanoic acid (C24), hexacosanoic acid (C26), octacosanoic acid (C28), and triacontanoic acid (C30), among others. nih.gov Octacosanoic acid is typically the most abundant component. nih.gov

Detailed Research Findings on SCWA Bioactivity:

Antioxidant Activity: SCWA, when incorporated into reconstituted HDL (rHDL), shows strong antioxidant activity against the oxidation of low-density lipoproteins (LDL) mediated by cupric ions. nih.gov

Anti-inflammatory Effects: D-003 (SCWA) has been reported to inhibit cyclooxygenase (COX) activity, which is a key mechanism in inflammation. nih.govresearchgate.net

Cholesterol Regulation: Studies in both animals and humans have indicated that D-003 has promising hypocholesterolemic effects, significantly lowering total cholesterol and LDL-cholesterol while increasing HDL-cholesterol. researchgate.net

Intercellular Communication Mechanisms Involving VLCFAs (e.g., in bacterial vesicles)

Very-long-chain fatty acids, including this compound, are integral components of lipid structures involved in cell-to-cell communication, particularly in bacteria. nih.govresearchgate.net Bacteria, including both gram-negative and gram-positive species, release nanosized spherical lipid bilayer structures known as extracellular vesicles (EVs) or, in the case of gram-negative bacteria, outer membrane vesicles (OMVs). nih.govmicrobialcell.comnih.gov These vesicles are crucial mediators of intercellular communication, facilitating interactions within bacterial populations and between bacteria and their hosts. researchgate.netmicrobialcell.comcovenantuniversity.edu.ng

OMVs act as a transport system, carrying a diverse cargo of bioactive molecules such as proteins, lipids, and nucleic acids from the parent bacterium. microbialcell.comresearchgate.net This cargo can influence the behavior of recipient cells, playing roles in biofilm formation, nutrient sensing, bacterial virulence, and modulation of host immune responses. nih.govresearchgate.netmicrobialcell.com

Detailed Research Findings on VLCFAs in Bacterial Vesicles:

Lipidomic analyses of bacteria have identified this compound as a component of the lipids that make up these communication vesicles. A study on Capnocytophaga ochracea, a gram-negative bacterium found in oral biofilms, demonstrated the presence of this compound (C36:0) in its lipid profile. nih.govresearchgate.net The research investigated the composition of its OMVs, which are known to facilitate oral biofilm formation through cellular aggregation and intercellular communication. nih.govresearchgate.netresearchgate.net

The study on C. ochracea identified a range of very-long-chain fatty acids in its lipidome, including:

Nonacosanoic acid (C29:0) nih.govresearchgate.net

Triacontanoic acid (C30:0) nih.govresearchgate.net

Hentriacontanoic acid (C31:0) nih.govresearchgate.net

Dotriacontanoic acid (C32:0) nih.govresearchgate.net

Tritriacontanoic acid (C33:0) nih.govresearchgate.net

Tetratriacontanoic acid (C34:0) nih.govresearchgate.net

this compound (C36:0) nih.govresearchgate.net

The presence of these VLCFAs, including this compound, in the lipid structures of bacterial OMVs underscores their role in the fundamental architecture of these intercellular communication vehicles. The specific fatty acid composition influences the physical properties of the vesicle membrane, such as fluidity and curvature, which are critical for OMV biogenesis and function. nih.gov

Derivatives, Analogues, and Advanced Chemical Studies of Hexatriacontanoic Acid

Identification and Characterization of Naturally Occurring Derivatives

Hexatriacontanoic acid is found in nature, not as a free acid, but typically incorporated into more complex lipid structures as part of waxes, oils, and membranes. ontosight.ailibretexts.org It has been reported in organisms such as Panax pseudoginseng and Clausena dunniana. nih.gov

Esters are the most common derivatives of this compound found in nature. pressbooks.pub These are formed by the reaction of the carboxylic acid group with an alcohol. libretexts.org In plants, VLCFAs like this compound are crucial components of cuticular waxes, where they are esterified with long-chain alcohols to form complex, water-repellent layers. ontosight.ai These esters are characterized by their high melting points and insolubility in water, properties conferred by the long alkyl chains of both the fatty acid and the alcohol.

Amides of this compound are another class of derivatives, formed when the carboxyl group reacts with an amine. pressbooks.pub In biological systems, VLCFAs are key components of ceramides (B1148491), which are a family of lipid molecules composed of a fatty acid linked to a sphingosine (B13886) backbone via an amide bond. reactome.org These ceramide structures are fundamental to the integrity of the skin's lipid barrier and play roles in cellular signaling.

Table 1: Examples of Naturally Occurring Derivative Classes of this compound

| Derivative Class | Linkage | General Structure | Biological Context |

| Wax Esters | Ester | R-COO-R' | Plant cuticles, insect waxes |

| Ceramides | Amide | R-CONH-Sphingoid base | Cell membranes, skin lipid barrier |

Note: R represents the hexatriacontanyl chain (C35H71), and R' represents a long-chain alkyl group.

Beyond simple esters and amides, this compound can be incorporated into more complex lipid conjugates. Very-long-chain fatty acids are essential for the synthesis of certain phospholipids (B1166683) and sphingolipids, which are critical for membrane homeostasis in plants and other eukaryotes. nih.gov For instance, VLCFAs are found in phospholipids such as phosphatidylserine (B164497) and phosphatidylethanolamine, where their presence may influence membrane organization and curvature. nih.gov They are also integral to the synthesis of the glycosylphosphatidylinositol (GPI) lipid anchor, a post-translational modification that tethers proteins to the cell surface. google.com The conjugation of fatty acids to other molecules, such as peptides, can modulate the biological activity of the resulting lipopeptide. nih.gov

Synthetic Strategies for this compound Analogues

The synthesis of this compound and its analogues is a complex task due to the molecule's long carbon chain. Research in this area focuses on creating these molecules for use as standards in biochemical research and for exploring their properties in various applications.

The primary biological pathway for synthesizing VLCFAs, which inspires chemical synthesis strategies, is the fatty acid elongation (FAE) system located in the endoplasmic reticulum. nih.govwikipedia.org This process extends shorter fatty acid precursors, like palmitic acid (C16:0), in a cycle of four enzymatic reactions. nih.govadrenoleukodystrophy.info

The key steps in the VLCFA elongation cycle are:

Condensation: An acyl-CoA (like C22:0-CoA) condenses with malonyl-CoA. This rate-limiting step is catalyzed by a family of enzymes called Elongation of Very Long Chain Fatty Acids (ELOVLs). adrenoleukodystrophy.info

Reduction: The resulting 3-ketoacyl-CoA is reduced to a 3-hydroxyacyl-CoA by a 3-ketoacyl-CoA reductase (KCR). google.com

Dehydration: A 3-hydroxyacyl-CoA dehydratase (HACD) removes a water molecule to create a trans-2,3-enoyl-CoA. google.comadrenoleukodystrophy.info

Reduction: Finally, a trans-2,3-enoyl-CoA reductase (TECR) reduces the double bond to yield a saturated acyl-CoA that is two carbons longer than the starting molecule. adrenoleukodystrophy.info

This cycle is repeated until the desired chain length, such as C36, is achieved. Specific elongase enzymes have preferences for certain chain lengths; for example, ELOVL6 is involved in elongating fatty acids up to C22, while ELOVL1 further elongates them to C24 and C26. adrenoleukodystrophy.inforesearchgate.net Synthetic strategies often mimic this stepwise, two-carbon addition approach. nih.govresearchgate.net

Table 2: Key Enzymes in the Biological Synthesis of VLCFAs

| Enzyme | Abbreviation | Function in Elongation Cycle |

| Elongation of Very Long Chain Fatty Acids | ELOVL | Condensation of acyl-CoA with malonyl-CoA |

| 3-ketoacyl-CoA reductase | KCR | Reduction of the 3-keto group |

| 3-hydroxyacyl-CoA dehydratase | HACD | Dehydration of the 3-hydroxy group |

| trans-2,3,-enoyl-CoA reductase | TECR | Reduction of the trans-2,3 double bond |

Chemo-enzymatic strategies combine the precision of enzymatic reactions with the versatility of chemical synthesis to create complex molecules like VLCFA derivatives. nih.gov This approach is particularly useful for producing analogues that are difficult to make through purely chemical or biological methods. For instance, a synthetic analogue of this compound could be produced chemically and then enzymatically attached to another molecule, such as a peptide or a phospholipid head group. nih.gov

Lipases are commonly used enzymes in these strategies due to their ability to catalyze esterification reactions under mild conditions. nih.govresearchgate.net A chemo-enzymatic cascade could involve the enzymatic synthesis of a hydroxy fatty acid, followed by a lipase-mediated esterification with another fatty acid to produce a specific ester. nih.gov This method offers high selectivity and can generate high yields, making it a scalable and efficient route for producing novel lipid conjugates. nih.govmdpi.com

Structure-Activity Relationship (SAR) Investigations

Structure-activity relationship (SAR) studies aim to understand how a molecule's chemical structure correlates with its biological activity. nih.gov For derivatives of this compound, SAR investigations would explore how modifications to its long carbon chain affect its function. While specific SAR studies on this compound are not widely published, principles can be drawn from studies on other fatty acids and their derivatives. nih.govnih.gov

Key structural features that are typically investigated in SAR studies of fatty acid derivatives include:

Chain Length: The length of the acyl chain is a critical determinant of physical properties and biological activity. For example, studies on lipopeptides have shown that conjugating fatty acids of different lengths can modulate the antibacterial and antifungal activity of the parent peptide. nih.gov

Functional Groups: The presence, position, and nature of functional groups (e.g., hydroxyl groups, double bonds, ester vs. amide linkage) can dramatically alter a molecule's interaction with biological targets. nih.govmdpi.com

Stereochemistry: The three-dimensional arrangement of atoms can be crucial for binding to enzymes or receptors.

An SAR study on hydroxycinnamic acid derivatives, for instance, found that a para-hydroxyl group on the phenolic ring, a specific carbon-carbon double bond, and a methyl-esterified carboxyl group were all critical for synergistic anticancer activity. nih.gov Similarly, for this compound derivatives, one could hypothesize that the extreme chain length is essential for its role in forming stable, ordered lipid structures like those in the skin barrier, and that any modification reducing this length or introducing bulky groups would disrupt this function.

Modifying Chain Length and Saturation

The defining feature of this compound is its long, saturated 36-carbon backbone. Modifying this chain provides insight into how chain length affects the behavior of very-long-chain fatty acids (VLCFAs).

Chain Elongation and Truncation

In biological systems, the synthesis of VLCFAs is a highly regulated process carried out by a series of enzymes known as fatty acid elongases (ELOVLs). oup.comscispace.com These enzymes catalyze the addition of two-carbon units to a growing acyl-CoA chain. nih.gov Specifically, the ELOVL1 enzyme is responsible for the elongation of saturated and monounsaturated acyl-CoAs from C20 to C26 and beyond, representing the natural mechanism for producing VLCFAs like this compound. nih.gov Plant elongase complexes are capable of producing fatty acids with chain lengths up to C38. nih.gov

Synthetic chemistry provides methods to create VLCFA analogues with varying chain lengths that may not be readily available from natural sources. A common strategy involves the coupling of smaller alkyl units to build the desired carbon backbone, a method that has been successfully applied to the synthesis of other VLCFAs like hexacosanoic acid (C26:0).

Introducing Unsaturation and Dimerization

While this compound is saturated, a significant class of C36 fatty acid analogues is derived from the dimerization of unsaturated C18 fatty acids, such as oleic acid and linoleic acid. atamanchemicals.comwikipedia.org This process, typically catalyzed by clays (B1170129) at high temperatures, results in the formation of C36 dimer acids . sci-hub.se These molecules are dicarboxylic acids (containing two carboxylic acid functional groups) and possess a complex structure that includes cyclic and branched elements, thereby altering both the chain length and the degree of saturation compared to the linear this compound. atamanchemicals.comwikipedia.org

More selective synthetic routes have been developed to control the structure of these dimers. One such method involves a photo-induced thiol-ene reaction, which links two molecules of a C18 unsaturated fatty acid (methyl oleate) with a dithiol, like ethane-1,2-dithiol. This approach offers a more defined structure compared to traditional clay catalysis. sci-hub.se These C36 dimer acids are important industrial materials used in the synthesis of flexible polyamide resins and hot-melt adhesives. sci-hub.seresearchgate.net

| Compound Name | Abbreviation | Carbon Chain Length | Saturation | Notes |

|---|---|---|---|---|

| Lignoceric Acid | C24:0 | 24 | Saturated | A common VLCFA found in sphingolipids. wikipedia.org |

| Cerotic Acid | C26:0 | 26 | Saturated | Associated with certain peroxisomal disorders. wikipedia.org |

| Montanic Acid | C28:0 | 28 | Saturated | A saturated VLCFA found in plant waxes. wikipedia.org |

| Melissic Acid | C30:0 | 30 | Saturated | A saturated VLCFA found in beeswax. wikipedia.org |

| Ghedoic Acid | C34:0 | 34 | Saturated | A saturated VLCFA. wikipedia.org |

| This compound | C36:0 | 36 | Saturated | The primary subject of this article. nih.gov |

| C36 Dimer Acid | N/A | 36 | Partially Unsaturated/Cyclic | Dicarboxylic acid analogue synthesized from C18 fatty acids. atamanchemicals.comwikipedia.org |

Altering Functional Groups for Biological Probing

To investigate the roles of VLCFAs in cellular processes, scientists chemically modify their structure to create molecular probes. These modifications involve altering the carboxylic acid functional group or introducing new functionalities along the acyl chain. Such probes can be used to track the metabolism, localization, and protein interactions of the fatty acid within a biological system.

Thia-Substituted and Isotopically Labeled Analogues

A powerful strategy for creating fatty acid probes is the synthesis of analogues containing heteroatoms and radioisotopes. For example, thia-fatty acids, where a methylene (B1212753) group (-CH2-) in the carbon chain is replaced by a sulfur atom, have been developed as probes for fatty acid oxidation. researchgate.net

Researchers have synthesized a series of fluorine-18 (B77423) ([18F])-labeled thia-fatty acid analogues to serve as metabolically trapped probes. The introduction of the sulfur atom and the radioactive [18F] label allows for non-invasive imaging of fatty acid uptake and metabolism using techniques like Positron Emission Tomography (PET). Studies on these analogues reveal that small structural changes, such as the position of the thia-substituent and the chain length, have profound effects on their biological specificity and utility as imaging agents. researchgate.net This methodology is directly applicable to creating probes based on the this compound backbone to study its specific metabolic fate.

| Probe Type | Modification | Purpose | Example Compound |

|---|---|---|---|

| Thia-Fatty Acid | Replacement of a CH₂ group with a sulfur atom. | To probe fatty acid oxidation pathways. researchgate.net | 14(R,S)-[18F]Fluoro-6-thia-heptadecanoic acid |

| Nitrile-Functionalized Fatty Acid | Conversion of a terminal group to a nitrile (-C≡N). | Creates bifunctional molecules for polymer synthesis. mdpi.com | C11-carboxylic acid with a terminal nitrile group |

| Photo-crosslinking Probe | Incorporation of a diazirine group. | To identify lipid-protein interactions via UV-induced crosslinking. | Palmitic acid with a diazirine on the acyl chain |

| Inhibitor Probe | A molecule that specifically blocks an enzyme in the pathway. | To study the functional role of VLCFA synthesis. nih.gov | Metazachlor (inhibitor of VLCFA synthesis) |

Probes for Protein Interactions and Synthesis

Understanding which proteins interact with this compound is crucial to uncovering its function. Advanced chemical probes are designed with photo-activatable groups, such as diazirines. When integrated into a cell, these fatty acid analogues can be covalently "cross-linked" to nearby proteins upon exposure to UV light. The tagged proteins can then be isolated and identified, revealing the direct interaction partners of the fatty acid.

Furthermore, synthetic biology approaches allow for the creation of terminally modified fatty acids. By engineering the fatty acid synthase (FAS) pathway, it is possible to incorporate unique chemical moieties, providing a route to functionalized VLCFAs that are otherwise difficult to synthesize. nih.gov These advanced methods provide a sophisticated toolkit for dissecting the complex biology of very-long-chain fatty acids like this compound.

Advanced Analytical Methodologies for Hexatriacontanoic Acid Research

Extraction and Isolation Techniques from Biological Matrices

Effective extraction and subsequent purification are critical preliminary steps in the analysis of hexatriacontanoic acid. The choice of method is dictated by the nature of the biological matrix and the desired purity of the final isolate.

The extraction of this compound from biological samples is fundamentally a solid-liquid or liquid-liquid extraction process, where solvent selection is paramount. Optimization often involves tailoring the solvent system to maximize the recovery of this nonpolar lipid while minimizing the co-extraction of interfering substances.

Sample Preparation : For efficient extraction to occur, the solvent must achieve intimate contact with the target analytes. Therefore, samples with large particle sizes, such as plant tissues or biosolids, should be finely ground prior to extraction to increase the available surface area. thermofisher.com For matrices with high water content, a drying step, often involving the addition of a drying agent like diatomaceous earth or anhydrous sodium sulfate, is crucial, as water can impede the penetration of nonpolar solvents. thermofisher.com

Solvent Selection : The principle of "like dissolves like" governs the choice of solvents. This compound, being a very long-chain fatty acid, is highly nonpolar.

Nonpolar Solvents : Hexane (B92381) is a common and effective solvent for extracting lipids and has been shown to have high recovery rates for fatty acids. nih.gov

Solvent Mixtures : Often, a mixture of solvents provides superior extraction efficiency compared to a single solvent. For instance, combinations of a nonpolar solvent with a more polar one, such as hexane/isopropanol or chloroform/methanol (B129727), can disrupt cell membranes and protein-lipid interactions more effectively, facilitating the release of the fatty acid. nih.gov In some applications, acetone (B3395972) has been identified as an optimal extraction solvent, particularly in pressurized solvent extraction systems. researchgate.net The optimization of solvent ratios, sometimes using experimental designs like the simplex centroid design, can identify synergistic combinations that enhance extraction yields. nih.gov

Advanced Extraction Techniques : To improve efficiency and reduce solvent consumption, modern techniques are often employed.

Accelerated Solvent Extraction (ASE) , also known as Pressurized Fluid Extraction (PFE), uses elevated temperatures (e.g., 75–129 °C) and pressures (e.g., 1500–2000 psi) to decrease solvent viscosity and increase analyte solubility, leading to faster and more complete extractions. thermofisher.comresearchgate.net

Soxhlet Extraction : While a classical and robust method, it is often used as a benchmark for comparison with modern techniques. researchgate.net It involves the continuous washing of a solid sample with a distilled solvent.

The optimal pH of the medium can also influence extraction efficiency, with a neutral pH of 7.0 being optimal for the hexane extraction of some fatty acids. nih.gov Repeated extractions of the sample matrix are typically performed to ensure a high recovery yield. nih.gov

Following crude extraction, the extract contains a mixture of lipids and other co-extracted compounds. Chromatographic techniques are essential for isolating this compound to a high degree of purity.

Column Chromatography : This is the most common purification technique. Silica (B1680970) gel is a frequently used stationary phase due to its polarity. The separation principle is based on the differential adsorption of compounds from the mobile phase onto the stationary phase. A typical procedure for a related long-chain fatty acid, n-hexadecanoic acid, involves loading the crude extract onto a silica gel column and eluting with a solvent system of increasing polarity. jetir.org A gradient of nonpolar to moderately polar solvents, such as a hexane-ethyl acetate (B1210297) mixture, is effective. jetir.org The nonpolar this compound has a weak affinity for the polar silica gel and will elute with the less polar solvent fractions, while more polar impurities are retained longer on the column.

Preparative Thin-Layer Chromatography (PTLC) : For further purification of the fractions obtained from column chromatography, PTLC can be employed. The fractions are applied as a band onto a silica-coated plate, which is then developed in a suitable solvent system. The band corresponding to the compound of interest, identified under UV light or by staining, is physically scraped from the plate, and the pure compound is recovered by dissolving it in an appropriate solvent. jetir.org

The success of each purification step is monitored by an analytical technique, most commonly thin-layer chromatography (TLC), which quickly assesses the composition of the collected fractions. jetir.org

Spectroscopic Characterization and Structural Elucidation

Once isolated, the definitive identification and structural confirmation of this compound are accomplished using a combination of spectroscopic methods.

NMR spectroscopy is a powerful tool for elucidating the precise molecular structure of organic compounds. For this compound, both 1D (¹H and ¹³C) and 2D NMR experiments are informative.

¹H NMR : The proton NMR spectrum of a saturated fatty acid like this compound is characterized by several key signals. While specific data for C36 is not detailed in the provided results, the spectrum can be predicted based on shorter-chain analogues like hexanoic acid. researchgate.netbmrb.io

A triplet signal around 0.8-0.9 ppm corresponding to the terminal methyl (CH₃) group protons.

A large, broad multiplet signal typically between 1.2-1.6 ppm, which represents the bulk of the methylene (B1212753) (-(CH₂)₃₂-) protons in the long aliphatic chain.

A triplet at approximately 2.2-2.4 ppm for the methylene protons (α-CH₂) adjacent to the carbonyl group.

The carboxylic acid proton (-COOH) signal is often very broad and can appear over a wide range of the spectrum.

¹³C NMR : The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. nih.gov

The carboxyl carbon (-COOH) appears significantly downfield, typically around 180 ppm.

The α-carbon and β-carbon signals appear at distinct chemical shifts.

The long chain of methylene carbons results in a dense cluster of signals in the 20-35 ppm region.

The terminal methyl carbon (ω-carbon) gives a distinct signal around 14 ppm.

2D NMR : Techniques such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish connectivity. COSY identifies proton-proton couplings within the alkyl chain, while HMBC reveals correlations between protons and carbons separated by two or three bonds, confirming the assignment of the carbons adjacent to the carboxyl group and at the termini of the chain. bmrb.io

Mass spectrometry provides information about the molecular weight and elemental formula of a compound and can reveal structural details through analysis of fragmentation patterns.

Molecular Ion Determination : Advanced soft ionization techniques are crucial for detecting the intact molecule.

Electrospray Ionization (ESI) : This is a common technique used with liquid chromatography (LC-MS). For this compound, analysis in negative ion mode is typical, detecting the deprotonated molecule [M-H]⁻. The calculated m/z for the [M-H]⁻ ion of C₃₆H₇₂O₂ is approximately 535.55. nih.gov

Fragmentation Analysis : While soft ionization minimizes fragmentation, techniques like electron ionization (EI) or collision-induced dissociation (CID) in tandem MS (MS/MS) are used to deliberately fragment the molecule to gain structural information. The fragmentation of long-chain carboxylic acids follows predictable patterns. nist.govyoutube.com

α-Cleavage : A common fragmentation is the loss of the carboxyl group as a radical (•COOH), resulting in an [M-45]⁺ ion.

Loss of hydroxyl radical : Loss of •OH can produce an acylium ion [M-17]⁺.

McLafferty Rearrangement : In shorter-chain acids, a characteristic rearrangement involving a γ-hydrogen transfer can produce a prominent peak at m/z 60. youtube.com

Alkyl Chain Fragmentation : The long aliphatic chain undergoes characteristic cleavage, resulting in a series of fragment ions separated by 14 Da, corresponding to the loss of successive CH₂ units. youtube.com

IR spectroscopy is an effective and rapid method for identifying the functional groups present in a molecule. The IR spectrum of this compound is defined by the absorptions of the carboxylic acid group and the long alkyl chain. orgchemboulder.comspectroscopyonline.com

The key diagnostic absorption bands are:

O-H Stretch : A very broad and strong absorption band is observed in the region of 3300-2500 cm⁻¹. This broadness is a hallmark of the hydrogen-bonded dimers that carboxylic acids typically form in the condensed phase. orgchemboulder.comspectroscopyonline.com

C-H Stretch : Sharp peaks appearing just below 3000 cm⁻¹ (typically 2950-2850 cm⁻¹) are due to the symmetric and asymmetric stretching vibrations of the C-H bonds in the numerous methylene and terminal methyl groups of the long alkyl chain. These sharp signals are often superimposed on the broad O-H stretch. orgchemboulder.com

C=O Stretch : An intense, sharp absorption corresponding to the carbonyl stretch of the carboxylic acid group appears in the range of 1760-1690 cm⁻¹. For a saturated, dimerized aliphatic acid, this peak is typically found near 1710 cm⁻¹. orgchemboulder.com

C-O Stretch and O-H Bend : Other characteristic peaks include the C-O stretching vibration, which appears between 1320-1210 cm⁻¹, and the out-of-plane O-H bend, which can be found as a broad peak near 950-910 cm⁻¹. orgchemboulder.com

These combined analytical methodologies provide a robust framework for the unambiguous extraction, purification, and structural confirmation of this compound from various biological sources.

Chromatographic Separation and Quantification

Chromatography is a cornerstone for the separation and analysis of fatty acids, including this compound. The choice of chromatographic technique is dictated by the specific research question, the complexity of the sample, and the required level of sensitivity and resolution.

Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for the comprehensive profiling and quantification of fatty acids. nih.govnih.gov Due to the low volatility of this compound, a derivatization step is essential to convert it into a more volatile form, typically a fatty acid methyl ester (FAME). researchgate.netnih.gov This is commonly achieved through transesterification with reagents like acetyl-chloride in methanol or boron trifluoride (BF3)-methanol solution. nih.govnih.gov

The separation of FAMEs is typically performed on a high-temperature capillary column with a polar stationary phase, such as those containing cyanopropyl or polyethylene (B3416737) glycol functionalities. nih.govnih.gov These columns allow for the separation of fatty acids based on both chain length and degree of unsaturation. nih.gov The GC system is programmed with a temperature gradient to ensure the elution of a wide range of fatty acids, from short-chain to very-long-chain species like this compound methyl ester. creative-proteomics.comlatamjpharm.org

Following chromatographic separation, the eluted compounds enter the mass spectrometer, where they are ionized, commonly by electron impact (EI) ionization. researchgate.net The resulting mass spectra provide a unique fragmentation pattern for each FAME, allowing for confident identification. researchgate.net For quantification, selected ion monitoring (SIM) is often employed, where the instrument is set to detect specific ions characteristic of the target analyte, significantly enhancing sensitivity and selectivity, especially for low-abundance fatty acids. researchgate.netnih.govnih.gov The use of an internal standard, such as a fatty acid with an odd number of carbons (e.g., nonadecanoic acid) that is not naturally present in the sample, is crucial for accurate quantification. latamjpharm.org

Recent advancements in GC-MS technology, such as the use of time-of-flight (TOF) mass analyzers, have enabled the simultaneous quantification of a large number of fatty acid species, including VLCFAs up to C32:0, with high robustness, accuracy, and precision. nih.govdaneshyari.com These methods are suitable for both basic research and clinical studies, including the application of stable isotope-labeled compounds for metabolic studies. nih.gov

Table 1: Illustrative GC-MS Parameters for Very-Long-Chain Fatty Acid Analysis

| Parameter | Specification | Purpose |

| Column | DB-23 or SP-2560 capillary column (e.g., 30-100m length, 0.25-0.32mm i.d.) | Separation of FAMEs based on polarity and boiling point. creative-proteomics.comchromatographyonline.com |

| Carrier Gas | Helium or Hydrogen | Mobile phase to carry analytes through the column. creative-proteomics.comnih.gov |

| Injector | Split/Splitless | Introduction of the sample onto the column. nih.gov |

| Oven Program | Temperature gradient (e.g., 100°C to 320°C) | Elution of a wide range of fatty acids. latamjpharm.org |

| Ionization | Electron Impact (EI) | Fragmentation of FAMEs for identification. researchgate.net |

| Detector | Mass Spectrometer (Quadrupole, Ion Trap, or TOF) | Detection and quantification of FAMEs. researchgate.netnih.gov |

| Acquisition Mode | Full Scan or Selected Ion Monitoring (SIM) | Full scan for identification, SIM for enhanced sensitivity in quantification. researchgate.netnih.gov |

This table provides a general overview. Specific parameters may vary depending on the instrument and application.

High-performance liquid chromatography (HPLC) offers a valuable alternative to GC-MS, particularly for the analysis of underivatized fatty acids and complex lipids containing this compound. acs.orgresearchgate.net A significant advantage of HPLC is that it can often be performed at lower temperatures, reducing the risk of isomerization or degradation of sensitive compounds. researchgate.net

Reversed-phase HPLC (RP-HPLC) is a common mode used for fatty acid separation. In this technique, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase. acs.orggoogle.com The separation is based on the hydrophobicity of the fatty acids, with longer chain fatty acids like this compound exhibiting stronger retention. A gradient elution, where the composition of the mobile phase is changed over time (e.g., by increasing the proportion of a less polar solvent like n-hexane), is typically necessary to elute the strongly retained VLCFAs. acs.org

For the detection of underivatized fatty acids, which lack a strong chromophore, an evaporative light-scattering detector (ELSD) can be used. researchgate.net Alternatively, derivatization with a UV-absorbing or fluorescent tag, such as p-bromophenacyl bromide, allows for highly sensitive detection. nih.gov

When coupled with mass spectrometry (HPLC-MS), the technique provides both separation and mass information, aiding in the identification of compounds. acs.orguib.no HPLC-MS has been successfully applied to the analysis of very-long-chain fatty acids (C16-C26) in biological samples, offering a robust and rapid method without the need for derivatization. acs.org However, a limitation of HPLC-MS can be the difficulty in distinguishing between certain isomers. uib.no

Table 2: Example of an HPLC Method for Very-Long-Chain Fatty Acid Analysis

| Parameter | Specification | Reference |

| Column | Eclipse XDB-C18 (4.6 x 150 mm, 5 µm) | researchgate.net |

| Mobile Phase | Gradient of Methanol/Water (with 0.1% acetic acid) and Methanol/n-hexane | acs.orgresearchgate.net |

| Flow Rate | 1.0 mL/min | researchgate.net |

| Column Temperature | 30°C | researchgate.net |

| Detector | Evaporative Light-Scattering Detector (ELSD) or Mass Spectrometer (MS) | acs.orgresearchgate.net |

This table presents a representative method. Optimization is often required for specific applications.

Supercritical fluid chromatography (SFC) is a powerful technique that combines the advantages of both gas and liquid chromatography, making it particularly well-suited for the analysis of non-polar lipids like this compound. nih.gov SFC typically uses supercritical carbon dioxide as the primary mobile phase, which has low viscosity and high diffusivity, allowing for fast and efficient separations at relatively low temperatures. doi.orgnih.gov

For the analysis of free fatty acids, SFC offers the significant advantage of not requiring derivatization, which simplifies sample preparation and reduces analysis time. doi.orgnih.gov The separation of free fatty acids in SFC is based on both chain length and the number of double bonds. doi.org The polarity of the mobile phase can be adjusted by adding a modifier, such as an alcohol, to elute a wide range of lipid classes. doi.org

Ultra-high-performance supercritical fluid chromatography (UHPSFC) coupled with mass spectrometry has emerged as a rapid and sensitive method for the analysis of free fatty acids and other lipids. nih.govnih.gov This technique has been shown to be up to 10 times faster than GC-MS for analogous FAME mixtures and can easily analyze low-volatility very-long-chain fatty acids. doi.org SFC is also effective for the separation of various lipid classes, including neutral lipids, free fatty acids, and fatty acid methyl esters. doi.org

Integrated Lipidomics Platforms for Comprehensive Analysis

The field of lipidomics aims to provide a comprehensive and quantitative description of the full complement of lipids in a biological system. This requires the integration of advanced analytical platforms and sophisticated data analysis strategies.

Integrated lipidomics platforms often utilize a combination of chromatographic techniques, primarily GC-MS and LC-MS/MS, to achieve comprehensive coverage of the lipidome. creative-proteomics.comcreative-proteomics.com These platforms enable both the qualitative identification and quantitative measurement of a wide array of fatty acids, including this compound, in various biological samples. creative-proteomics.comnih.gov

The process typically begins with a robust lipid extraction method, such as the Folch or Bligh-Dyer methods, to isolate lipids from the cellular matrix. creative-proteomics.comarabjchem.org The extracted lipids can then be analyzed directly by LC-MS/MS for the profiling of intact lipid species or hydrolyzed to release the constituent fatty acids, which are then derivatized and analyzed by GC-MS. creative-proteomics.comcreative-proteomics.com

Quantitative analysis relies on the use of internal standards, calibration curves, and validated methods to ensure accuracy and precision. nih.gov The data generated from these platforms can reveal changes in the fatty acid composition of cells and tissues in response to various physiological or pathological conditions. For instance, lipidomic studies have been crucial in understanding the role of VLCFAs in various metabolic disorders. creative-proteomics.comnih.gov

Isotope-labeling strategies are powerful tools for investigating the metabolic fate of this compound and other fatty acids within a biological system. These methods involve introducing a fatty acid labeled with a stable isotope, such as deuterium (B1214612) (²H) or carbon-13 (¹³C), into cells or organisms and then tracing its incorporation into various lipid species over time. nih.govgoogle.comgoogleapis.com

The labeled fatty acids can be tracked and quantified using mass spectrometry, as the incorporation of the stable isotope results in a predictable mass shift in the parent molecule and its fragments. nih.gov This allows researchers to follow the pathways of fatty acid elongation, desaturation, and incorporation into complex lipids. nih.gov

Stable isotope labeling by amino acids in cell culture (SILAC) is a metabolic labeling strategy that can be adapted for lipidomics to quantify changes in lipid metabolism between different cell populations. google.comgoogleapis.com By providing one cell population with a "light" (unlabeled) precursor and another with a "heavy" (isotope-labeled) precursor, the relative abundance of lipids synthesized in each population can be determined by mass spectrometry. These techniques provide dynamic information about the synthesis and turnover of lipids containing this compound, offering deeper insights into its metabolic roles. nih.gov

Future Research Directions and Translational Perspectives for Hexatriacontanoic Acid

Elucidating Undiscovered Biological Roles in Diverse Organisms

The full spectrum of biological roles for hexatriacontanoic acid remains to be discovered. It has been identified in various organisms, including plants like Panax pseudoginseng, but its specific functions are not well-defined. nih.govontosight.ai Future research should focus on moving beyond its identification to understanding its precise physiological and structural contributions across different life forms. VLCFAs in general are integral to cellular structure and signaling, serving as precursors for complex lipids and contributing to the biophysical properties of membranes. nih.govnih.govontosight.ai

In plants , VLCFAs are essential building blocks for cuticular waxes and suberin, which form protective barriers against environmental stress. nih.gov They are also critical components of sphingolipids within the plasma membrane, influencing membrane homeostasis and intercellular communication. nih.gov While this compound is a known component of plant cuticles, its specific impact on barrier properties, such as water retention and pathogen defense, is an area ripe for investigation. ontosight.ai

In animals , VLCFAs are vital for the integrity of the skin's permeability barrier and the maintenance of myelin, the protective sheath around nerve fibers. nih.govadrenoleukodystrophy.info The presence and function of C36:0 in these tissues are unknown. Research could explore whether this compound is a minor but critical component of ceramides (B1148491) or other sphingolipids in the epidermis or nervous system, potentially influencing membrane fluidity, domain formation, and signaling pathways. nih.gov

In microorganisms , the roles of such long fatty acids are even more obscure. Investigating the presence and function of this compound in bacteria, fungi, and algae could reveal novel adaptations to extreme environments or unique metabolic capabilities. In some yeasts, for example, VLCFAs are crucial for growth and can functionally substitute for sphingolipids under certain conditions. oup.com

Table 1: Potential Areas for Discovering Biological Roles of this compound

| Organism Group | Known General VLCFA Functions | Potential Undiscovered Roles of this compound |

|---|---|---|

| Plants | Precursors for cuticular wax and suberin; components of membrane sphingolipids. nih.gov | Specific contribution to the structural integrity of epicuticular wax crystals; role in specialized membrane domains for stress signaling. |

| Animals | Maintenance of skin barrier; formation of myelin; retinal function. nih.govusc.edu | Function in ultra-stable membrane microdomains in neurons or skin cells; potential role as a precursor for signaling molecules in specific tissues. |

| Microorganisms | Components of cell membranes and storage lipids; role in yeast growth. nih.govoup.com | Involvement in the formation of protective cysts or spores; adaptation of cell membranes to extreme temperatures or pressures. |

Advanced Enzymatic and Genetic Studies of VLCFA Biosynthesis and Metabolism

The synthesis of VLCFAs occurs in the endoplasmic reticulum through a cyclic four-step process mediated by a fatty acid elongation (FAE) complex. oup.com This process sequentially adds two-carbon units from malonyl-CoA to an existing acyl-CoA chain. nih.govresearchgate.net While the general mechanism is understood, the specific enzymes and regulatory networks that produce exceptionally long fatty acids like C36:0 are not fully characterized.

The key enzymes in the FAE complex are:

β-Ketoacyl-CoA Synthase (KCS) : Catalyzes the initial, rate-limiting condensation step and is the primary determinant of the final chain length of the fatty acid. oup.comresearchgate.net

β-Ketoacyl-CoA Reductase (KCR) : Reduces the β-ketoacyl-CoA intermediate. nih.gov

3-Hydroxyacyl-CoA Dehydratase (HCD) : Catalyzes the dehydration step. nih.govresearchgate.net

Enoyl-CoA Reductase (ECR) : Performs the final reduction to yield a saturated acyl-CoA that is two carbons longer. nih.gov

Future research must identify the specific KCS enzymes (or ELOVL proteins in mammals) with substrate specificity for fatty acids of C34 length or greater. oup.com Genetic studies using knockout or overexpression models for candidate KCS/ELOVL genes will be crucial to confirm their role in this compound synthesis. Similarly, the metabolism of C36:0, likely occurring through peroxisomal β-oxidation, requires investigation to identify the specific acyl-CoA oxidases and other enzymes capable of catabolizing such a long substrate. nih.govoup.com

Table 2: Core Enzymes of the Fatty Acid Elongation (FAE) Complex and Future Research Focus

| Enzyme | General Function in VLCFA Synthesis | Future Research Focus for this compound |

|---|---|---|

| β-Ketoacyl-CoA Synthase (KCS/ELOVL) | Condenses malonyl-CoA with an acyl-CoA; determines product chain length. oup.com | Identification and characterization of KCS/ELOVL isoforms that elongate C34-CoA to C36-CoA. |

| β-Ketoacyl-CoA Reductase (KCR) | Reduces the 3-ketoacyl-CoA intermediate to 3-hydroxyacyl-CoA. nih.gov | Investigating potential KCR isoforms associated with the C36-producing elongase complex. |

| 3-Hydroxyacyl-CoA Dehydratase (HCD) | Dehydrates 3-hydroxyacyl-CoA to trans-2-enoyl-CoA. researchgate.net | Elucidating the role of specific HCDs, such as PAS2 in plants, in the synthesis of ultra-long fatty acids. google.comnih.gov |

| Enoyl-CoA Reductase (ECR) | Reduces trans-2-enoyl-CoA to a saturated acyl-CoA. nih.gov | Determining the ECRs that complete the C36:0 synthesis cycle. |

Interdisciplinary Research Integrating this compound Biology with Systems Biology and Synthetic Biology

Understanding the full biological context of this compound requires moving beyond single-gene or single-pathway studies. Integrating its biology with systems-level and engineering approaches offers powerful new perspectives.

Synthetic Biology: Synthetic biology provides the tools to engineer novel biological systems for specific purposes. youtube.com Research in this area could focus on:

Microbial Production: Engineering microorganisms like Saccharomyces cerevisiae or E. coli with a reconstructed VLCFA synthesis pathway to produce high-purity this compound. nih.gov This would provide a sustainable source of this rare fatty acid for research and potential industrial applications, such as in the formulation of specialized lubricants or biodegradable polymers. ontosight.ai

Pathway Engineering in Plants: Modifying the fatty acid biosynthesis pathways in oilseed crops to produce oils enriched with this compound. These novel oils could have unique physical properties beneficial for creating new biomaterials.

This interdisciplinary approach will not only accelerate the fundamental understanding of this compound but also unlock its potential for biotechnological and therapeutic applications.

Table 4: Framework for Interdisciplinary Research on this compound

| Field | Key Objectives | Example Research Questions |

|---|---|---|

| Systems Biology | Model the role of C36:0 in complex lipid networks and cellular homeostasis. | How do changes in C36:0 levels impact the lipidome and transcriptome of a neuron? Can we model the flux through the VLCFA pathway to predict C36:0 output? |

| Synthetic Biology | Engineer organisms to produce C36:0 for research or industrial applications. | Can a minimal set of FAE enzymes be introduced into E. coli to produce C36:0 from simple sugars? chalmers.se Can the oil profile of a plant like Camelina sativa be modified to accumulate C36:0? |

Q & A

Q. What experimental designs minimize oxidative degradation during long-term storage of this compound?

- Methodological Answer : Storage under argon in amber vials with antioxidants (e.g., BHT at 0.01% w/w) prevents peroxidation. Accelerated stability studies (40°C/75% RH) over 6 months, monitored via peroxide value (PV) assays and GC headspace analysis, validate protocols. Conflicting shelf-life data require Arrhenius modeling to extrapolate degradation kinetics under ambient conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.